1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene is an organic compound with the molecular formula C9H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, ethyl, fluorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethyl-3-fluoro-4-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation to introduce the ethyl group, followed by fluorination and methoxylation reactions. These steps are carefully optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. These intermediates undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-fluoro-4-methoxybenzene
- 1-Bromo-3-ethyl-2-fluoro-4-methoxybenzene
- 2-Bromo-4-fluoro-1-methoxybenzene
Uniqueness
1-Bromo-2-ethyl-3-fluoro-4-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the benzene ring influences its chemical behavior in various reactions .
Properties
Molecular Formula |
C9H10BrFO |
---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
1-bromo-2-ethyl-3-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H10BrFO/c1-3-6-7(10)4-5-8(12-2)9(6)11/h4-5H,3H2,1-2H3 |
InChI Key |
VXMCTOUYAYBFRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1F)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.